molecular formula C15H13ClF3N3O2 B14804072 2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide

2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide

Cat. No.: B14804072
M. Wt: 359.73 g/mol
InChI Key: MUQMSCOGAGEEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide is a complex organic compound characterized by the presence of a chlorinated pyridine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide typically involves multiple steps. One common approach is the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a suitable phenol derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N’-hydroxyethanimidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13ClF3N3O2

Molecular Weight

359.73 g/mol

IUPAC Name

2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]phenyl]-N'-hydroxyethanimidamide

InChI

InChI=1S/C15H13ClF3N3O2/c16-12-6-10(15(17,18)19)7-21-13(12)8-24-11-3-1-9(2-4-11)5-14(20)22-23/h1-4,6-7,23H,5,8H2,(H2,20,22)

InChI Key

MUQMSCOGAGEEJT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/N)OCC2=C(C=C(C=N2)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1CC(=NO)N)OCC2=C(C=C(C=N2)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.